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For Immediate Release

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical

and materials science, the strategic use of versatile building blocks is paramount. Among

these, 2-bromopyrimidine has emerged as a cornerstone heterocyclic compound, prized for

its reactivity and the diverse array of complex molecules it can generate. This technical guide

provides an in-depth exploration of 2-bromopyrimidine, offering valuable insights for

researchers, scientists, and drug development professionals.

Core Properties and Handling
2-Bromopyrimidine is a halogenated aromatic heterocycle that presents as a white to off-

white crystalline solid at room temperature.[1] Its structure, featuring a bromine atom at the 2-

position of the pyrimidine ring, imparts both electron-withdrawing properties and a reactive

handle for a multitude of chemical transformations.[1]

Table 1: Physicochemical Properties of 2-Bromopyrimidine
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Property Value References

CAS Number 4595-60-2 [2]

Molecular Formula C₄H₃BrN₂ [2]

Molecular Weight 158.98 g/mol [2]

Melting Point 55-57 °C

Boiling Point 62-64 °C at 1.5 torr

Appearance
White to off-white crystalline

solid
[1]

Solubility
Soluble in organic solvents,

insoluble in water
[1]

Safety and Handling: 2-Bromopyrimidine is known to cause skin and eye irritation and may

cause respiratory irritation.[3] It should be handled in a well-ventilated area using appropriate

personal protective equipment, including gloves and safety goggles.[3] It is stable under normal

storage conditions but should be stored away from oxidizing agents.[3]

Reactivity and Key Transformations
The utility of 2-bromopyrimidine as a building block stems from its participation in a wide

range of cross-coupling reactions. The carbon-bromine bond is readily activated by palladium

catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with

high efficiency and selectivity.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and 2-
bromopyrimidine is an excellent substrate for this reaction. It readily couples with a variety of

aryl and heteroaryl boronic acids and their esters to produce 2-substituted pyrimidines, which

are prevalent motifs in many biologically active compounds.

Table 2: Examples of Suzuki-Miyaura Coupling with 2-Bromopyrimidine
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₄
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H₂O
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4-

Methoxy
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Cl₂
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3-
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₃
XPhos K₃PO₄ Toluene 110 88

2-
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Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a

diverse range of 2-aminopyrimidines. These compounds are of significant interest in medicinal

chemistry due to their presence in numerous kinase inhibitors and other therapeutic agents.

Table 3: Examples of Buchwald-Hartwig Amination with 2-Bromopyrimidine
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Amine Catalyst Ligand Base Solvent
Temp.
(°C)

Yield
(%)

Referen
ce

Aniline
Pd₂(dba)

₃
BINAP NaOtBu Toluene 100 95
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ne
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n-
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4-
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Pd₂(dba)

₃

BrettPho

s
LiHMDS Toluene 100 89

Sonogashira Coupling
The Sonogashira coupling enables the synthesis of 2-alkynylpyrimidines by reacting 2-
bromopyrimidine with terminal alkynes. This reaction is valuable for introducing linear, rigid

alkynyl linkers into molecular scaffolds.

Table 4: Examples of Sonogashira Coupling with 2-Bromopyrimidine
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₄
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₄
CuI

Piperidin

e
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Other Important Cross-Coupling Reactions
Beyond these three key reactions, 2-bromopyrimidine also participates in other palladium-

catalyzed cross-coupling reactions, further expanding its synthetic utility:

Stille Coupling: Reaction with organostannanes.

Negishi Coupling: Reaction with organozinc reagents.

Heck Coupling: Reaction with alkenes.

Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful application of 2-
bromopyrimidine in synthesis. Below are representative procedures for the Suzuki-Miyaura

and Buchwald-Hartwig reactions.

General Protocol for Suzuki-Miyaura Coupling
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General workflow for Suzuki-Miyaura coupling.

Procedure:

To an oven-dried flask equipped with a magnetic stir bar and condenser, add 2-
bromopyrimidine (1.0 mmol), the desired boronic acid or ester (1.1-1.5 mmol), the

palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Add the degassed solvent system (e.g., a mixture of toluene and water).
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the

reaction is complete (monitored by TLC or LC-MS).

Cool the reaction mixture to room temperature and dilute with water.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 2-

substituted pyrimidine.

General Protocol for Buchwald-Hartwig Amination
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Click to download full resolution via product page

General workflow for Buchwald-Hartwig amination.

Procedure:

In a glovebox, to an oven-dried vial, add 2-bromopyrimidine (1.0 mmol), the amine (1.2

mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g.,

Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

Add anhydrous, degassed solvent (e.g., toluene or dioxane).

Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C)

with stirring for the required time (monitored by TLC or LC-MS).

After completion, cool the reaction to room temperature.

Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove

palladium residues.

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium

sulfate.

Filter and concentrate the solution under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-

aminopyrimidine.

Application in Drug Discovery: The Case of Kinase
Inhibitors
The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently found in drugs

targeting protein kinases. The synthesis of many kinase inhibitors relies on the strategic

functionalization of a pyrimidine ring, often facilitated by the reactivity of precursors like 2-
bromopyrimidine. While the direct synthesis of many commercial kinase inhibitors may

involve more complex pyrimidine derivatives, the underlying synthetic strategies often mirror

the cross-coupling reactions described above. For instance, the JAK-STAT signaling pathway,
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which is crucial for immune responses, is a common target for drugs used to treat inflammatory

diseases.

JAK-STAT Signaling Pathway and its Inhibition
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are key

components of signaling pathways activated by numerous cytokines and growth factors. Upon

ligand binding to its receptor, associated JAKs are activated and phosphorylate the receptor,

creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The

STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene

expression.[4][5] Dysregulation of this pathway is implicated in various inflammatory and

autoimmune diseases.
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Simplified JAK-STAT signaling pathway and the action of a JAK inhibitor.
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Baricitinib, a JAK1/JAK2 inhibitor, exemplifies a therapeutic agent that targets this pathway.[4]

[5] While its synthesis may not directly start from 2-bromopyrimidine, the core pyrimidine-

containing structures in many such inhibitors are often assembled using the synthetic

methodologies for which 2-bromopyrimidine is a key reagent.

Conclusion
2-Bromopyrimidine stands as a testament to the power of heterocyclic building blocks in

modern organic synthesis. Its predictable reactivity in a range of robust and high-yielding cross-

coupling reactions makes it an invaluable tool for chemists in academia and industry. The

ability to readily introduce diverse functionalities at the 2-position of the pyrimidine ring provides

a straightforward entry into a vast chemical space, rich with opportunities for the discovery and

development of novel pharmaceuticals, agrochemicals, and functional materials. As the

demand for more complex and precisely tailored molecules continues to grow, the importance

of versatile building blocks like 2-bromopyrimidine is set to increase, solidifying its role as a

linchpin in contemporary chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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